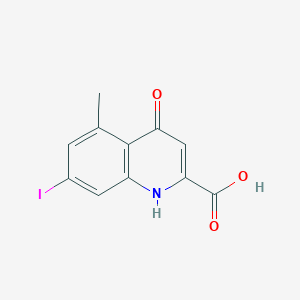
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is a quinazoline derivative with significant biological and pharmaceutical potential. This compound is characterized by its benzyl and ethyl groups attached to the quinazoline core, which is further modified by the presence of a hydrochloride moiety. Quinazolines are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The benzyl and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and reductive amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often employ hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted quinazolines, each with potential biological and pharmaceutical applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its derivatives are used in the development of new drugs and agrochemicals.
Mécanisme D'action
The mechanism by which 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is compared to other quinazoline derivatives, such as:
Ciprofloxacin: A well-known antibiotic with a quinolone core.
Ranitidine: A histamine H2-receptor antagonist used to treat acid reflux.
Lapatinib: A tyrosine kinase inhibitor used in cancer therapy.
While these compounds share the quinazoline core, this compound is unique in its specific substituents and resulting biological activities.
Propriétés
Formule moléculaire |
C17H20ClN3 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-16-14-10-6-7-11-15(14)19-17(18)20(16)12-13-8-4-3-5-9-13;/h3-11,16H,2,12H2,1H3,(H2,18,19);1H |
Clé InChI |
QJSXZOLSLJBWQN-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)



![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)



